molecular formula C25H30N2O5S B4297655 N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide

N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide

Cat. No. B4297655
M. Wt: 470.6 g/mol
InChI Key: AFPROJFPTGNDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a type of ion channel that is activated by extracellular ATP and plays a crucial role in various physiological and pathological processes, including inflammation, pain, and immune response. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptor in these processes.

Mechanism of Action

N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to be involved in the activation of inflammasomes, which are large protein complexes that play a key role in the innate immune response. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to inhibit the activation of inflammasomes and the subsequent release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine release, the reduction of neuropathic pain, and the inhibition of cancer cell proliferation and metastasis. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide is its high selectivity for the P2X7 receptor, which allows for specific targeting of this receptor in scientific research. However, one limitation of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to have off-target effects on other ion channels, which can complicate data interpretation.

Future Directions

There are several future directions for the use of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide in scientific research. One potential application is in the development of therapeutics for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide may also have potential as a treatment for chronic pain, as well as for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide and its potential applications in these areas.

Scientific Research Applications

N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been extensively used in scientific research to investigate the role of P2X7 receptor in various physiological and pathological processes. For example, N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and microglia, suggesting a potential therapeutic application for inflammatory diseases. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has also been used to study the role of P2X7 receptor in pain perception, as well as its involvement in cancer progression and metastasis.

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c1-2-24(25-14-17-11-18(15-25)13-19(12-17)16-25)26-33(30,31)23-9-7-22(8-10-23)32-21-5-3-20(4-6-21)27(28)29/h3-10,17-19,24,26H,2,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPROJFPTGNDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide
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N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide
Reactant of Route 3
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide
Reactant of Route 4
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide
Reactant of Route 5
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide
Reactant of Route 6
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.